Amyl 2-hydroxyethyl sulfide

Description

Chemical Class Definition and Structural Diversity of Alkyl 2-Hydroxyethyl Sulfides

Alkyl 2-hydroxyethyl sulfides are a class of organosulfur compounds defined by the general structure R-S-CH₂CH₂-OH. This structure consists of an alkyl group (R) covalently bonded to a sulfur atom, which in turn is attached to a 2-hydroxyethyl group. The thioether (or sulfide) linkage (C-S-C) and the hydroxyl (-OH) group are the key functional moieties that dictate the chemical behavior of these molecules. masterorganicchemistry.com

The structural diversity within this class arises from the variation of the alkyl group (R). This group can range from simple, short-chain alkyls to more complex and long-chain substituents. Amyl 2-hydroxyethyl sulfide (B99878), with the IUPAC name 2-(pentylthio)ethanol, features a five-carbon amyl (pentyl) group. nih.gov Other examples illustrating this diversity include molecules with ethyl (ethyl 2-hydroxyethyl sulfide) and octyl (2-hydroxyethyl-n-octyl sulfide) chains. cpchem.comchemicalbook.com This variation in the alkyl chain length influences the physical properties of the molecule, such as its molecular weight, boiling point, and solubility.

A prominent related compound is thiodiglycol (B106055), or bis(2-hydroxyethyl)sulfide, where the alkyl group is replaced by another 2-hydroxyethyl group, S(CH₂CH₂OH)₂. wikipedia.org

Historical Development of Research on Sulfur-Containing Alcohols and Ethers

The investigation of sulfur-containing organic compounds dates back to the 19th century, with the discovery of thiols (mercaptans) in 1834. researchgate.net Early research, such as a 1920 study on the sulfur derivatives of butyl alcohol, focused on fundamental synthesis and characterization. acs.org The term "mercaptan" itself reflects early observations of their strong affinity for mercury compounds. researchgate.net

Historically, the synthesis of thioethers, the sulfur analogs of ethers, often involved the reaction of an alkyl halide with a thiolate anion, a method analogous to the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org Over the decades, synthetic methodologies have evolved significantly. Driven by the industrial importance of organosulfur compounds, research has shifted towards developing more efficient, selective, and environmentally benign synthetic routes. nih.gov

Recent decades have seen a surge in the development of advanced catalytic systems. This includes transition-metal-catalyzed reactions (e.g., using zinc, indium, or copper catalysts) and metal-free approaches that employ strong acids or organocatalysts for the dehydrative thioetherification of alcohols with thiols. nih.govresearchgate.netchemrevlett.com These modern methods offer advantages like high atom economy, milder reaction conditions, and tolerance of a wider range of functional groups. chemrevlett.com

Significance of the Thioether-Alcohol Moiety in Organic Synthesis and Applied Chemistry

The combination of a thioether and an alcohol functional group within the same molecule, known as the thioether-alcohol moiety, is of considerable importance in both organic synthesis and applied chemistry. This bifunctionality allows for a diverse range of chemical transformations. The hydroxyl group can be activated or transformed into other functional groups, while the sulfur atom can be oxidized to form sulfoxides and sulfones, which are themselves valuable synthetic intermediates. masterorganicchemistry.comresearchgate.net

Thioethers are integral structural components in numerous pharmaceuticals; for instance, 32 of the 288 sulfur-containing drugs approved by the FDA are classified as thioethers. chemrevlett.com These compounds also find extensive use as agrochemicals, polymers, and specialty solvents. wikipedia.orgnih.gov Specifically, thioether-alcohols serve as versatile building blocks for producing dispersants, plasticizers, dyes, and other fine chemicals. wikipedia.org Ethyl 2-hydroxyethyl sulfide, for example, is a known intermediate in the manufacturing of certain pesticides. Furthermore, the properties of these molecules, such as the surface activity of long-chain alkyl 2-hydroxyethyl sulfides, make them relevant in material science. researchgate.net

The synthesis of the thioether bond is a key focus in contemporary organic chemistry, with numerous strategies developed to access these structures from alcohols and thiols, highlighting their role as important targets in synthetic design. researchgate.netnih.gov

Current State of Academic Inquiry into Amyl 2-hydroxyethyl sulfide and its Analogs

Academic inquiry into this compound itself appears to be limited. While its chemical structure and basic identifiers are cataloged in databases like PubChem, detailed research findings on its specific properties and applications are scarce. nih.govuni.lu It is listed by some suppliers as a rare chemical intended for early-stage discovery research, with the explicit note that analytical data is not routinely collected, suggesting it is not a widely studied compound. sigmaaldrich.com

In contrast, significant research has been conducted on its structural analogs. For instance, the synthesis of 2-hydroxyethyl-n-octyl sulfide has been optimized, and its surface-active properties have been investigated. researchgate.net Its shorter-chain analog, ethyl 2-hydroxyethyl sulfide, is recognized as an intermediate for pesticides and other fine chemicals. Thiodiglycol, bis(2-hydroxyethyl)sulfide, is perhaps the most well-studied analog, with established applications as a solvent, a chemical intermediate, and a precursor in the synthesis of sulfur mustards. wikipedia.org

Current research on the broader class of alkyl 2-hydroxyethyl sulfides is implicitly tied to the vigorous investigation into thioether synthesis. Modern studies frequently report novel catalytic methods—including copper-catalyzed, indium-catalyzed, and photochemical organocatalytic systems—for the efficient formation of the C-S bond from readily available alcohols and sulfur sources. chemrevlett.comnih.govacs.org These studies often include substrates that would lead to various alkyl 2-hydroxyethyl sulfides, even if they are not the specific focus.

Research Gaps and Emerging Areas in the Study of this compound

The most evident research gap concerning this compound is the lack of fundamental data on its physicochemical properties, reactivity, and potential applications. While information on its analogs provides a basis for prediction, the specific influence of the amyl (pentyl) group on its characteristics remains largely unexplored. sigmaaldrich.com

Emerging areas in the broader field of thioether-alcohols that could be extended to the amyl derivative include:

Advanced Synthetic Methodologies: The development of more sustainable, atom-economical, and selective methods for synthesizing thioethers is a continuing trend. nih.gov Applying novel photochemical or electro-chemical approaches to the synthesis of this compound could be a fruitful area of investigation.

Functional Materials: Long-chain alkylthio-alcohols are known to have applications in materials science. researchgate.net Investigating the potential of this compound or polymers derived from it in areas like self-healing materials or as specialty coatings is a potential research avenue.

Medicinal Chemistry: Given the prevalence of the thioether moiety in pharmaceuticals, a systematic evaluation of the biological activity of this compound and its derivatives is warranted. nih.gov Its specific lipophilicity, conferred by the amyl group, may lead to unique biological interactions compared to shorter or longer chain analogs.

Comparative Studies: A detailed comparative study of the physical and chemical properties across a homologous series of alkyl 2-hydroxyethyl sulfides (from methyl to octyl, including amyl) would provide valuable structure-property relationship data that is currently missing from the literature.

Chemical Properties Data

The following tables present known data for this compound and its common analogs.

Table 1: Properties of this compound Data sourced from PubChem. nih.gov

| Property | Value |

| IUPAC Name | 2-(pentylthio)ethanol |

| Molecular Formula | C₇H₁₆OS |

| Molecular Weight | 148.27 g/mol |

| CAS Number | 22812-91-5 |

| Synonyms | 2-pentylsulfanylethanol |

Table 2: Comparative Properties of Alkyl 2-Hydroxyethyl Sulfide Analogs Data sourced from various chemical databases and suppliers. cpchem.comchemicalbook.comwikipedia.org

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |

| Ethyl 2-hydroxyethyl sulfide | C₄H₁₀OS | 106.19 | 180-184 | 110-77-0 |

| Thiodiglycol | C₄H₁₀O₂S | 122.18 | 283 | 111-48-8 |

| 2-Hydroxyethyl-n-octyl Sulfide | C₁₀H₂₂OS | 190.35 | - | 35470-54-3 |

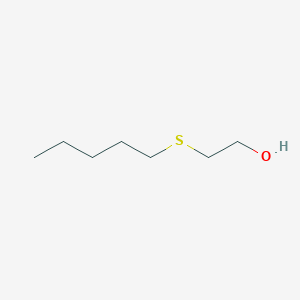

Structure

2D Structure

3D Structure

Properties

CAS No. |

22812-91-5 |

|---|---|

Molecular Formula |

C7H16OS |

Molecular Weight |

148.27 g/mol |

IUPAC Name |

2-pentylsulfanylethanol |

InChI |

InChI=1S/C7H16OS/c1-2-3-4-6-9-7-5-8/h8H,2-7H2,1H3 |

InChI Key |

GMCYCIFSAJJFSY-UHFFFAOYSA-N |

SMILES |

CCCCCSCCO |

Canonical SMILES |

CCCCCSCCO |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Amyl 2 Hydroxyethyl Sulfide

Preparative Routes for Amyl 2-Hydroxyethyl Sulfide (B99878)

The formation of the C-S-C-C-O backbone of Amyl 2-hydroxyethyl sulfide can be achieved through several key synthetic pathways. These methods primarily involve the creation of a thioether bond by reacting a sulfur-based nucleophile with a suitable electrophile containing the hydroxyethyl (B10761427) moiety.

The most conventional route to synthesizings β-hydroxyethyl sulfides is through nucleophilic substitution reactions. beilstein-journals.org This typically involves an alkyl thiol, such as amyl mercaptan (pentanethiol), acting as a nucleophile. The synthesis is analogous to the Williamson ether synthesis, where a thiolate anion attacks an electrophilic carbon. khanacademy.orgmasterorganicchemistry.com

One common method involves the reaction of an alkyl mercaptan with 2-chloroethanol (B45725) (ethylene chlorhydrin) in the presence of a base. researchgate.net The base, often sodium hydroxide, deprotonates the thiol to form a more potent nucleophile, the thiolate anion. This anion then displaces the chloride from 2-chloroethanol in an S_N2 reaction. libretexts.org A study on the synthesis of 2-hydroxyethyl-n-octyl sulfide, a close analog of the amyl derivative, identified optimized conditions for this transformation, achieving a yield of approximately 95.2%. researchgate.net

Table 1: Optimized Reaction Conditions for Synthesis of 2-Hydroxyethyl-n-octyl Sulfide Data based on the synthesis from 1-octanethiol (B94742) and 2-chloroethanol. researchgate.net

| Parameter | Optimized Value |

|---|---|

| Molar Ratio (2-Chloroethanol:1-Octanethiol) | 1.2:1 |

| Base (Sodium Hydroxide per 0.1 mol thiol) | 4.8 g |

| Solvent (Ethanol per 0.1 mol thiol) | 40.0 mL |

| Reaction Temperature | 52°C |

| Reaction Time | 2 h |

An alternative and greener approach utilizes ethylene (B1197577) carbonate as the electrophile. rsc.org In this method, an n-alkyl mercaptan reacts with ethylene carbonate, catalyzed by an alkali metal carbonate, to produce the corresponding 2-hydroxyethyl n-alkyl sulfide with high yields. rsc.org This reaction proceeds via nucleophilic attack of the sulfur atom on one of the electrophilic carbonyl carbons of the ethylene carbonate, leading to a ring-opening mechanism. rsc.org

The synthesis of β-hydroxyethyl sulfides using ethylene carbonate and an alkali metal carbonate catalyst represents a significant green chemistry approach. rsc.org This method is advantageous as it avoids the use of halogenated compounds like 2-chloroethanol and proceeds with high atom economy, releasing only carbon dioxide as a byproduct. rsc.orgflinders.edu.au The use of an inexpensive and environmentally benign catalyst further enhances its green credentials. rsc.org Such strategies align with the broader goals of green chemistry to utilize renewable feedstocks, reduce waste, and employ catalytic processes. flinders.edu.au

The synthesis of thioether-alcohols, including this compound, benefits greatly from the use of catalytic systems that improve efficiency and yield. nih.govresearchgate.net For the reaction involving ethylene carbonate, alkali metal carbonates (like K₂CO₃) have been shown to be effective catalysts, facilitating the ring-opening of the carbonate. rsc.org The catalytic cycle involves the activation of the thiol by the carbonate and the subsequent nucleophilic attack on the ethylene carbonate, assisted by the alkali cation. rsc.org

In the broader context of thioether synthesis from thiols and alcohols, a variety of transition-metal and acid catalysts have been developed. These include systems based on:

Copper (Cu): Copper-based catalysts, such as Cu(OTf)₂, are used for the thioetherification of alcohols, proceeding through a Lewis-acid-mediated S_N1-type mechanism. nih.gov

Zinc (Zn): Inexpensive zinc salts like ZnI₂ can catalyze the dehydrative coupling of benzylic alcohols and thiols. chemrevlett.com

Gallium (Ga): Gallium triflate, Ga(OTf)₃, is effective for the dehydrative coupling of alcohols with heteroaromatic thiols. chemrevlett.com

Molybdenum (Mo): MoO₂(acac)₂ has been used to catalyze the reaction between alcohols and thiophenol. chemrevlett.com

Metal-Free Systems: Strong acids like triflic acid or recyclable solid acids like NAFION® can catalyze the dehydrative formation of thioethers from alcohols and thiols. researchgate.net

Optimization of these reactions involves adjusting parameters such as catalyst loading, temperature, solvent, and reactant ratios to maximize yield and minimize side reactions. researchgate.net

Reactivity and Derivatization of the Hydroxyl Group

The presence of a primary hydroxyl group in this compound opens avenues for a range of chemical transformations, allowing for the synthesis of various derivatives.

The hydroxyl group of 2-hydroxyethyl sulfides can readily undergo reactions typical of primary alcohols, most notably etherification and esterification.

Etherification involves the condensation of the hydroxyl group with another alcohol or an alkyl halide to form an ether linkage. acs.org This can be achieved under various conditions, often employing acid catalysis or by converting the alcohol to an alkoxide for reaction with an alkyl halide, similar to the Williamson ether synthesis. organic-chemistry.org

Esterification is the reaction of the hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. researchgate.net This transformation is typically catalyzed by a strong acid. nih.gov A wide array of catalytic systems and coupling reagents are available to facilitate ester synthesis under mild conditions. organic-chemistry.org For instance, sulfuryl fluoride (B91410) (SO₂F₂) has been shown to mediate the dehydrative coupling of carboxylic acids and alcohols at room temperature with high efficiency. organic-chemistry.org

The hydroxyl group in β-hydroxyethyl sulfides can be substituted by a halogen atom. A prominent and historically significant example of this transformation is the synthesis of bis(2-chloroethyl) sulfide, commonly known as sulfur mustard, from its diol precursor, thiodiglycol (B106055) (bis(2-hydroxyethyl)sulfide). wikipedia.org Thiodiglycol is manufactured by the reaction of 2-chloroethanol with sodium sulfide. wikipedia.org The subsequent conversion of the hydroxyl groups in thiodiglycol to chlorides using reagents like hydrogen chloride is a key step in the production of sulfur mustard. wikipedia.org This classic reaction demonstrates the susceptibility of the hydroxyl group in a 2-hydroxyethyl sulfide structure to halogenation.

Cyclization Reactions and Formation of Heterocyclic Derivatives

The bifunctional nature of this compound, containing both a hydroxyl group and a sulfide linkage, allows for potential intramolecular cyclization reactions to form heterocyclic derivatives. These reactions typically require activation of either the hydroxyl or the sulfide moiety.

One plausible pathway involves the activation of the sulfide. For instance, reaction with an alkylating agent could form a sulfonium (B1226848) ion. The pendant hydroxyl group could then act as an intramolecular nucleophile, attacking one of the carbon atoms adjacent to the sulfur. This process, known as an intramolecular cyclocondensation, would lead to the formation of a cyclic ether. The specific ring size would depend on which carbon is attacked. For example, attack at the ethyl group would yield a substituted 1,4-oxathiane (B103149) ring system.

Theoretical and practical studies on similar systems, such as N-cyano sulfoximines, demonstrate the feasibility of acid-catalyzed intramolecular cyclocondensation to form thiadiazine 1-oxides. nih.gov This suggests that under acidic conditions, protonation of the hydroxyl group in this compound, followed by loss of water and subsequent attack by the sulfur atom, could be a viable, albeit less common, route to sulfur-containing heterocycles. Radical cyclization reactions, using reagents like Bu₃SnH and an initiator, have also been employed effectively for synthesizing branched hydroxyethyl derivatives from precursors with a silicon-containing tether, indicating another advanced synthetic avenue for creating complex structures from a hydroxyethyl backbone. nih.gov

Transformations of the Sulfide Linkage

The sulfide bond is the most reactive site in the this compound molecule and can undergo several key transformations.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This two-step oxidation is a fundamental transformation in organosulfur chemistry. The choice of oxidant and reaction conditions determines the final product.

Formation of Amyl 2-hydroxyethyl sulfoxide: Mild oxidizing agents are required to selectively stop the reaction at the sulfoxide stage. Over-oxidation to the sulfone is a common side reaction. Hydrogen peroxide (H₂O₂) is a "green" and effective oxidant for this purpose, often used in conjunction with a catalyst or an acidic medium like glacial acetic acid to enhance selectivity. researchgate.net Metal-free conditions are often preferred to avoid toxicity and simplify purification. researchgate.net

Formation of Amyl 2-hydroxyethyl sulfone: Stronger oxidizing agents or more forcing conditions are needed to convert the sulfide or sulfoxide to the sulfone. A higher concentration of hydrogen peroxide, sometimes in the presence of catalysts like tungsten or molybdenum compounds, can achieve this transformation. mdpi.com The use of urea-hydrogen peroxide with phthalic anhydride (B1165640) is another effective metal-free method that can directly convert sulfides to sulfones, tolerating functional groups like hydroxyls.

The table below summarizes various catalytic systems used for the oxidation of sulfides, which are applicable to this compound.

| Catalyst/Reagent | Oxidant | Solvent | Product | Key Features |

| Glacial Acetic Acid | 30% H₂O₂ | Acetic Acid | Sulfoxide | Metal-free, high selectivity, simple procedure. researchgate.net |

| Tantalum Carbide (TaC) | 30% H₂O₂ | - | Sulfoxide | High yield, recyclable catalyst. nih.gov |

| Niobium Carbide (NbC) | 30% H₂O₂ | - | Sulfone | Efficiently affords sulfones, recyclable catalyst. mdpi.com |

| Silica-based Tungstate | 30% H₂O₂ | - | Sulfoxide or Sulfone | Recyclable catalyst, selective based on conditions. mdpi.com |

| Selectfluor | H₂O | Water | Sulfoxide or Sulfone | Eco-friendly (uses water as O-source), fast reactions. nih.gov |

Cleavage of Carbon-Sulfur Bonds and Mechanism Elucidation

The carbon-sulfur (C-S) bonds in thioethers like this compound can be cleaved under specific conditions, such as photochemical irradiation or with chemical reagents.

Photochemical Cleavage: Studies on saturated thioethers like diethylsulfide have shown that excitation with UV light (e.g., 200 nm) can lead to ultrafast fragmentation (<100 fs). rsc.orgrsc.org This process is driven by the evolution of the molecule from an excited Rydberg state to a dissociative valence state along the S-C stretching coordinate. rsc.orgrsc.org This mechanism suggests that irradiating this compound with sufficient energy could lead to the homolytic cleavage of either the Amyl-S or the Ethyl-S bond, generating radical species.

Chemical Cleavage: Chemical methods for C-S bond cleavage often involve oxidation or reaction with specific reagents. For example, reactions with hydrogen peroxide, particularly in the presence of a palladium catalyst, can cleave the C-S bond in compounds that have a carboxylic acid group alpha to the sulfur. researchgate.net While this compound lacks this specific group, related mechanisms could be at play. More direct methods involve reagents like N-chlorosuccinimide (NCS), which can mediate the C(sp³)–S bond cleavage of thioethers to yield products like aldehydes or dithioacetals, depending on the reaction pathway. mdpi.com The mechanism often involves the formation of a chlorosulfonium salt intermediate, which then undergoes elimination or substitution.

Formation of Disulfides and Polysulfides

The formation of disulfides from this compound would first necessitate cleavage of a C-S bond to generate a thiol intermediate, such as pentanethiol or 2-mercaptoethanol. These thiols can then be oxidized to form symmetrical or unsymmetrical disulfides.

Thiol-Disulfide Exchange: A common mechanism in sulfur chemistry is thiol-disulfide exchange. This is an equilibrium process where a thiolate anion acts as a nucleophile, attacking a sulfur atom of a disulfide bond in an Sₙ2 reaction. nih.govresearchgate.net This results in a new disulfide and a new thiolate. While this is more relevant for the interconversion of existing disulfides, the underlying principle of nucleophilic attack by a thiolate is key to disulfide formation from thiols.

Oxidative Coupling of Thiols: The direct oxidation of thiols is a primary method for synthesizing disulfides. youtube.com Various oxidizing agents, including molecular oxygen (often catalyzed), hydrogen peroxide, or halogens, can facilitate this coupling. The reaction proceeds by converting two thiol molecules (R-SH) into a single disulfide molecule (R-S-S-R).

Polysulfide Formation: The reaction between hydrogen sulfide (H₂S) and disulfides can lead to an equilibrium mixture containing thiols, disulfides, and trisulfides (RSSSR). nih.gov This indicates that if a system generating thiols from this compound were exposed to a sulfur source like H₂S, the formation of amyl- or hydroxyethyl-substituted polysulfides would be plausible.

Stereochemical Aspects in the Synthesis and Reactions of Chiral this compound Analogs

While this compound itself is achiral, its derivatives can possess stereocenters, leading to interesting stereochemical considerations, particularly in its oxidation reactions.

Chiral Sulfoxides: The oxidation of the sulfide to a sulfoxide creates a stereocenter at the sulfur atom, as the sulfur atom becomes tetrahedral with a lone pair of electrons, an oxygen atom, and two different carbon substituents. Therefore, Amyl 2-hydroxyethyl sulfoxide can exist as a pair of enantiomers.

Asymmetric Synthesis: The synthesis of a single enantiomer of a chiral sulfoxide can be achieved through stereoselective oxidation. This is a topic of significant research interest. nih.govacs.org Two main strategies are employed:

Chiral Reagents: Using stoichiometric chiral oxidizing agents, such as chiral oxaziridines.

Catalytic Asymmetric Oxidation: Using a catalytic amount of a chiral transition metal complex (e.g., based on titanium, vanadium, or manganese) with an achiral oxidant like hydrogen peroxide. nih.gov

The table below provides examples of catalytic systems used in the asymmetric oxidation of prochiral sulfides, which could be applied to generate chiral Amyl 2-hydroxyethyl sulfoxide.

| Catalyst System | Oxidant | Substrate Type | Enantiomeric Excess (ee) |

| Ti(Oi-Pr)₄ / Chiral Diol (e.g., DET) | t-BuOOH | Alkyl aryl sulfides | Up to >90% |

| Vanadium(IV) / Chiral Schiff Base Ligand | H₂O₂ | Various sulfides | High ee reported nih.gov |

| Manganese-Salen Complex | H₂O₂ / Additive | Various sulfides | Up to >99% nih.gov |

| Chiral Ruthenium(II) or Iridium(III) Complexes | m-CPBA | Various sulfides | Up to 99% nih.gov |

The design of chiral sulfides, often derived from natural products like camphor (B46023) or amino acids, is also a key strategy for use in other asymmetric reactions, such as sulfur ylide mediated epoxidations, where the sulfide acts as a catalyst. rsc.orgnih.gov These principles could be extended to create chiral analogs of this compound for applications in asymmetric catalysis.

Computational and Theoretical Chemistry Studies of Amyl 2 Hydroxyethyl Sulfide

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are pivotal in elucidating the fundamental electronic structure and geometry of molecules. These computational tools allow for the prediction of various molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like Amyl 2-hydroxyethyl sulfide (B99878). DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. These calculations also provide the molecule's total electronic energy, which is crucial for comparing the relative stabilities of different conformations and for calculating reaction energies.

For instance, DFT calculations can predict bond lengths, bond angles, and dihedral angles that define the molecule's shape. The presence of both a flexible amyl chain and a polar hydroxyethyl (B10761427) group suggests that Amyl 2-hydroxyethyl sulfide can adopt multiple low-energy conformations. DFT studies would explore these conformational possibilities, identifying the most energetically favorable structures. The interaction between the sulfur atom and the hydroxyl group, potentially through intramolecular hydrogen bonding, is a key feature that DFT can effectively model. researchgate.net Such calculations are foundational for understanding the molecule's physical properties and its interactions with other molecules. Moreover, first-principles calculations based on DFT can be used to investigate the relaxation and electronic properties of sulfide surfaces in the presence of molecules like water, which can influence their reactivity. researchgate.net

Below is a table showcasing predicted Collision Cross Section (CCS) values for different adducts of this compound, which are derived from computational models. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 149.09948 | 132.5 |

| [M+Na]+ | 171.08142 | 138.9 |

| [M-H]- | 147.08492 | 131.4 |

| [M+NH4]+ | 166.12602 | 153.9 |

| [M+K]+ | 187.05536 | 137.0 |

| [M+H-H2O]+ | 131.08946 | 127.8 |

| [M+HCOO]- | 193.09040 | 149.3 |

| [M+CH3COO]- | 207.10605 | 173.5 |

| [M+Na-2H]- | 169.06687 | 135.0 |

| [M]+ | 148.09165 | 135.8 |

| [M]- | 148.09275 | 135.8 |

This table displays predicted collision cross section values for various adducts of this compound, calculated using computational methods. Data sourced from PubChemLite. uni.lu

Ab Initio Methodologies for High-Level Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and accuracy compared to DFT for electronic structure determination. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data on the electronic properties of this compound.

These high-level calculations are particularly important for accurately describing electron correlation effects, which are significant in molecules containing heteroatoms like sulfur and oxygen. For example, ab initio calculations can be used to investigate the oxidation of thioethers by species like hydrogen peroxide, providing insights into the reaction mechanisms. acs.org They are also employed to study the conformational landscape of similar molecules, such as 2-hydroxyethyl ethyl sulfide, to develop a comprehensive understanding of their structure. researchgate.net The insights gained from these methods, such as precise ionization potentials and electron affinities, are crucial for understanding the molecule's behavior in redox reactions and its potential as an electron donor or acceptor.

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

The analysis of molecular orbitals (MOs), charge distribution, and electrostatic potentials provides a detailed picture of the electronic landscape of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mit.edu

Computational methods can generate maps of the electrostatic potential on the molecular surface, visually representing the charge distribution. For this compound, these maps would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the sulfur atom, indicating their nucleophilic character. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its electrophilic nature. This information is critical for predicting how the molecule will interact with other chemical species, including solvents, catalysts, and other reactants. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Analysis and Activation Energy Calculations for Synthetic Pathways

The synthesis of thioethers like this compound can often be achieved through the reaction of a thiol with an alcohol. nih.gov Computational chemistry can be used to model these synthetic routes, providing detailed information about the reaction mechanism. A key aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants and products.

By calculating the energy of the transition state, the activation energy for the reaction can be determined. This value is critical for predicting the reaction rate and understanding the feasibility of a particular synthetic pathway under different conditions. For the synthesis of this compound, computational models could compare different catalytic approaches, for instance, acid-catalyzed versus base-catalyzed mechanisms, to determine the most efficient route. nih.gov

Studies on Reactivity of the Sulfide and Hydroxyl Functional Groups

This compound possesses two key functional groups: a sulfide (thioether) group and a hydroxyl (alcohol) group. Computational studies can provide valuable insights into the reactivity of each of these groups.

The sulfide group is known to be susceptible to oxidation, forming sulfoxides and sulfones. masterorganicchemistry.com Computational models can investigate the mechanism of these oxidation reactions with various oxidizing agents, such as hydrogen peroxide or hydroxyl radicals. acs.orgacs.org These studies can determine the activation barriers and reaction energies, providing a quantitative measure of the sulfide's reactivity.

The hydroxyl group can act as a nucleophile or a proton donor. Computational studies can model its reactivity in reactions such as etherification or esterification. Furthermore, the interplay between the sulfide and hydroxyl groups can be investigated. For example, the presence of the sulfur atom might influence the acidity of the hydroxyl proton or the nucleophilicity of the oxygen atom. Understanding the relative reactivity of these two functional groups is crucial for predicting the outcome of chemical reactions involving this compound and for designing selective transformations.

Advanced Applications and Functionalization of Amyl 2 Hydroxyethyl Sulfide

Integration in Polymer Chemistry and Materials Science

The unique structure of amyl 2-hydroxyethyl sulfide (B99878), with a reactive hydroxyl group and a sulfide component, makes it a candidate for several roles in the synthesis and modification of polymeric materials.

Role as Monomers or Cross-linking Agents in Polymer Synthesis

Amyl 2-hydroxyethyl sulfide possesses a hydroxyl (-OH) group that can participate in step-growth polymerization reactions. For instance, it can act as a monomer in the synthesis of polyesters or polyethers through condensation reactions with di- or poly-functional carboxylic acids or other suitable co-monomers.

Furthermore, the bifunctional nature of the molecule allows it to function as a cross-linking agent. google.com The hydroxyl group can react with functional groups on existing polymer chains, such as isocyanates or carboxyl groups, to form covalent bonds that create a three-dimensional polymer network. google.comresearchgate.net This cross-linking process is crucial for enhancing the mechanical strength, thermal stability, and chemical resistance of materials. The sulfide group can also be targeted for cross-linking; for example, oxidation of the sulfide can create sulfoxide (B87167) or sulfone linkages, or more complex reactions could form disulfide bonds, which are known to be reversible cross-links. thermofisher.com

Application as Chain Transfer Agents in Radical Polymerization

In radical polymerization, controlling the molecular weight of the resulting polymer is often essential for achieving desired material properties. Chain transfer agents (CTAs) are used for this purpose. wikipedia.org They react with a growing polymer radical, terminating that specific chain and creating a new radical that can initiate the growth of a new polymer chain. wikipedia.org

Table 1: General Effect of Chain Transfer Agents (CTAs) in Radical Polymerization This table illustrates the conceptual relationship between CTA concentration and resulting polymer properties based on established principles of polymer chemistry.

| CTA Concentration | Average Polymer Molecular Weight (Mn) | Degree of Polymerization | Potential Impact on Polymerization Rate |

|---|---|---|---|

| Low | High | High | Minimal |

| Medium | Intermediate | Intermediate | May decrease slightly |

| High | Low | Low | Can decrease significantly |

Functionalization for Specialized Material Properties (e.g., self-healing polymers, coatings)

The hydroxyl group of this compound is a versatile handle for chemical modification, enabling its incorporation into materials designed for specialized functions.

Self-Healing Polymers: Self-healing capabilities can be imparted to polymers by incorporating dynamic or reversible bonds. The sulfide or disulfide linkage is particularly relevant here. For example, polymers containing disulfide bonds can self-heal when broken, as the disulfide bonds can be reformed through oxidation of the resulting thiols. rsc.orgjsta.cl this compound could be functionalized and integrated into a polymer network, where the sulfide group could be converted to a disulfide for creating reversible cross-links. Another strategy involves using the hydroxyl group to attach the molecule to a polymer backbone that participates in other self-healing mechanisms, such as those based on hydrogen bonding or metal-ligand interactions. mdpi.comresearchgate.net

Functional Coatings: The hydroxyl group is highly valuable for developing functional coatings. google.comoup.com It can be used to covalently bond the molecule to a substrate, creating a surface modification layer. google.commdpi.com Such coatings can alter the surface properties of a material, for example, by creating a hydrophilic layer on a hydrophobic substrate. Hydrogel coatings, which are valued for properties like lubricity and biocompatibility, often rely on hydroxyl-functionalized monomers. oup.comacs.org By incorporating this compound into a coating formulation, one could introduce both hydrophilicity (from the -OH group) and specific chemical affinity (from the sulfide group), potentially for applications in biocompatible materials or sensors.

Utilization in Interfacial Chemistry and Surface Modification

The amphiphilic nature of this compound, combining a polar head group with a nonpolar tail, makes it suitable for applications that involve the interface between different phases, such as oil and water or solid and liquid.

Development and Study of Surfactant Properties of Alkyl 2-Hydroxyethyl Sulfides

This compound is structurally a surfactant, possessing a hydrophilic 2-hydroxyethyl head and a hydrophobic amyl (pentyl) tail connected by a sulfide linkage. Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. Alkyl 2-hydroxyethyl sulfides belong to the broader class of non-ionic surfactants. The efficiency and effectiveness of a surfactant are characterized by properties such as its critical micelle concentration (CMC)—the concentration at which micelles begin to form—and the surface tension at the CMC. While specific studies on the surfactant properties of the amyl derivative are limited, research on analogous compounds like N-alkyl-N-(2-hydroxyethyl)aldonamides demonstrates that the hydroxyethyl (B10761427) residue is a key factor in the arrangement of the molecules at the air/water interface. google.com Generally, for a homologous series of surfactants, increasing the length of the alkyl chain decreases the CMC and increases the surfactant's efficiency in lowering surface tension.

Adsorption Studies on Mineral Surfaces, Relevant to Flotation Processes

In the mining industry, froth flotation is a critical process for separating valuable minerals from waste rock (gangue). researchgate.net This process relies on chemicals called collectors, which selectively adsorb onto the surface of the desired mineral, rendering it hydrophobic. researchgate.net The hydrophobic mineral particle then attaches to an air bubble and floats to the surface to be collected as a concentrate.

Sulfur-containing organic compounds, particularly those with thiol or sulfide groups, are excellent collectors for sulfide minerals (e.g., ores of copper, lead, and zinc). google.com The sulfur atom in the collector molecule has a strong chemical affinity for the metal ions on the sulfide mineral surface. This compound fits the profile of a collector for such minerals. The sulfide group would act as the anchor to the mineral surface, while the five-carbon amyl chain provides the necessary hydrophobicity to promote attachment to air bubbles. The hydroxyl group could modulate the collector's solubility in the aqueous phase of the flotation pulp, potentially influencing its performance and selectivity.

Derivatization for Target-Specific Chemical Functions

The unique bifunctionality of this compound, possessing both a reactive hydroxyl group and a sulfur atom with lone pairs of electrons, makes it a versatile platform for chemical derivatization. This allows for the systematic modification of its structure to introduce specific chemical functions, thereby tailoring its properties for advanced applications. The strategic introduction of different moieties can influence its solubility, reactivity, and ability to coordinate with other molecules, opening avenues for its use in complex chemical systems.

Synthesis of Analogues with Modified Alkyl Chains or Additional Functional Groups

The synthesis of analogues of this compound can be achieved through various organic reactions, targeting either the alkyl chain or the hydroxyl group. These modifications are crucial for fine-tuning the molecule's steric and electronic properties.

One common approach involves the modification of the amyl group. This can be achieved by starting with different thiol precursors in the initial synthesis or by subsequent functionalization of the alkyl chain. For instance, introducing branching or unsaturation into the pentyl group can alter the molecule's conformational flexibility and its interactions with other molecules.

Furthermore, additional functional groups can be incorporated to impart specific reactivity. A notable example is the synthesis of derivatives where the terminal hydroxyl group is replaced or further reacted. For instance, the hydroxyl group can be converted to an ether or an ester, or it can be substituted with an amino group to introduce basicity and new coordination sites. An example of a more complex analogue is 'Ethanol, 2-((5-(4-amino-3-methoxyphenoxy)pentyl)thio)-'. researchgate.net In this molecule, the amyl chain is functionalized with a phenoxy group bearing both an amino and a methoxy (B1213986) substituent, significantly altering the electronic and potential biological properties of the parent molecule.

The synthesis of such analogues often employs standard organic chemistry techniques. The formation of the thioether bond is a common and robust reaction in organic synthesis. acsgcipr.org The derivatization of the hydroxyl group can be accomplished through a variety of well-established methods, such as etherification or esterification reactions. The synthesis of more complex derivatives, like the one mentioned above, would likely involve a multi-step synthetic route.

A general strategy for synthesizing functionalized 2-(alkylthio)ethanol derivatives involves the reaction of a substituted thiol with a protected 2-hydroxyethyl halide, followed by deprotection of the hydroxyl group. Alternatively, a functionalized alkyl halide can be reacted with 2-mercaptoethanol. The choice of synthetic route depends on the desired functional groups and the stability of the starting materials.

A hypothetical synthetic scheme for an analogue with an additional functional group on the alkyl chain could involve the following steps:

Reaction of a functionalized pentyl halide (e.g., 5-bromopentan-1-ol) with a protecting group for the hydroxyl moiety.

Substitution of the bromide with a thiol group via reaction with a sulfur source.

Reaction of the resulting functionalized pentanethiol with 2-chloroethanol (B45725) to form the thioether linkage.

Deprotection of the hydroxyl group to yield the final analogue.

This modular approach allows for the introduction of a wide variety of functional groups onto the alkyl backbone, leading to a diverse library of this compound analogues with tailored properties.

Incorporation into Complex Molecular Architectures and Hybrid Materials

The bifunctional nature of this compound and its derivatives makes them valuable building blocks for the construction of larger, more complex molecular architectures and hybrid materials. The hydroxyl group can participate in polymerization reactions, while the thioether moiety can act as a coordination site or a point of attachment to other molecules.

One potential application is in the synthesis of polymers. The hydroxyl group can be used as an initiator for ring-opening polymerization or as a monomer in condensation polymerizations, such as the formation of polyesters or polyurethanes. The resulting polymers would possess pendant amyl thioether groups, which could influence the material's properties, such as its refractive index, thermal stability, and affinity for certain surfaces. For instance, the related compound thiodiglycol (B106055), which has two hydroxyl groups, is used as a building block for various organic chemicals and polymers. wikipedia.orgnih.gov This suggests a similar potential for this compound derivatives in polymer science.

The incorporation of thioether functionalities into polymer backbones can lead to materials with interesting properties. For example, sulfur-containing polymers are known for their high refractive indices and potential applications in optical materials. arizona.edu A patent for a "double hydroxyethyl sulfone organic intermediates synthesis method" highlights the utility of related sulfur-containing diols in creating new organic intermediates, which could then be used in the synthesis of more complex molecules or materials. google.com

Furthermore, this compound derivatives can be incorporated into hybrid materials, such as metal-organic frameworks (MOFs) or functionalized nanoparticles. The thioether group can coordinate to metal centers within a MOF, or the entire molecule can be grafted onto the surface of a nanoparticle to modify its surface properties. The amyl chain would provide a hydrophobic component, which could be useful for creating amphiphilic materials or for controlling the material's interaction with nonpolar environments.

The synthesis of such complex architectures would involve linking the this compound unit to other molecular components through covalent or coordination bonds. For example, the hydroxyl group could be reacted with a linker molecule that is then used to attach it to a larger structure. The thioether group's ability to coordinate with transition metals provides another handle for incorporation into metal-containing supramolecular assemblies.

Exploration of Derivatives in Chelation and Coordination Chemistry

The thioether and hydroxyl functionalities in this compound and its derivatives make them potential ligands for metal ions. The sulfur atom acts as a soft donor, showing a preference for soft or borderline metal ions, while the oxygen atom of the hydroxyl group is a hard donor. This hard-soft donor combination can lead to interesting coordination behavior and the formation of stable chelate rings with metal centers.

Transition metal thioether complexes are an extensive class of compounds. wikipedia.org The sulfur atom in a thioether ligand is a pyramidal center, and upon coordination to a metal, it can introduce chirality into the complex. wikipedia.org Thioethers can also act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. wikipedia.org

The chelation of a metal ion by a derivative of this compound would involve the coordination of both the sulfur and oxygen atoms to the same metal center, forming a stable ring structure. The size and flexibility of the resulting chelate ring would depend on the specific derivative and the coordinated metal ion. The amyl group would provide steric bulk, which could influence the geometry of the resulting metal complex and its reactivity.

The synthesis of metal complexes with this compound derivatives would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes could be characterized by various spectroscopic techniques and single-crystal X-ray diffraction to determine their structure and bonding. rsc.org

The coordination chemistry of such ligands could be explored with a variety of transition metals, such as copper, nickel, palladium, and platinum, which are known to form stable complexes with sulfur-containing ligands. The study of these complexes could reveal novel structural motifs and reactivity patterns. For example, the interplay between the hard oxygen and soft sulfur donor atoms could lead to selective coordination or hemilabile behavior, where one of the donor atoms can reversibly dissociate from the metal center. This property is of interest in the design of catalysts and sensors.

Environmental Aspects and Biotransformation Pathways of Alkyl 2 Hydroxyethyl Sulfides

Biodegradation Mechanisms of Related Thioether-Alcohols in Environmental Systems

The biodegradation of thioether-alcohols, which share the characteristic sulfur ether linkage and hydroxyl group with Amyl 2-hydroxyethyl sulfide (B99878), has been investigated, revealing the microbial and enzymatic process involved in their breakdown.

Numerous studies have successfully isolated and identified microorganisms with the ability to degrade organosulfur compounds, including thioether-alcohols. These microorganisms are often found in environments contaminated with petroleum products or industrial waste.

Notably, bacteria from the genera Rhodococcus and Gordonia have been identified as potent degraders of thiodiglycol (B106055), a compound structurally similar to alkyl 2-hydroxyethyl sulfides. nih.gov These bacteria can utilize such compounds as a sole source of sulfur. nih.gov Strains of Pseudomonas have also been shown to be involved in the co-metabolic degradation of ether compounds, suggesting a potential role in the breakdown of alkyl 2-hydroxyethyl sulfides. mdpi.comnih.gov For instance, Pseudomonas sp. strain DZ13 has demonstrated the ability to co-metabolically degrade methyl tert-butyl ether (MTBE) while growing on n-alkanes. mdpi.comnih.gov

Table 1: Examples of Microorganisms Involved in the Degradation of Related Sulfur and Ether Compounds

| Microorganism Genus | Degraded Compound(s) | Key Findings |

|---|---|---|

| Rhodococcus | Thiodiglycol, Organosulfur Compounds | Capable of utilizing organosulfur compounds as a sole sulfur source. nih.gov Possess a wide variety of enzymes for degrading pollutants. nih.gov |

| Gordonia | Thiodiglycol, Organosulfur Compounds | Can desulfurize both aliphatic and aromatic organosulfur compounds. nih.gov |

| Pseudomonas | Methyl tert-butyl ether (MTBE), Diphenyl ether | Can co-metabolically degrade ether pollutants. mdpi.comnih.govnih.gov |

| Sphingomonas | Diphenyl ether | Utilizes diphenyl ether as a sole source of carbon and energy. researchgate.net |

The metabolic pathways for the degradation of thioether-alcohols generally involve initial enzymatic attacks on either the sulfur atom or the alkyl chain. For thioethers, a common initial step is sulfoxidation, where the sulfur atom is oxidized to form a sulfoxide (B87167) and then potentially a sulfone. masterorganicchemistry.com This process is often catalyzed by monooxygenase enzymes. nih.gov

For the alcohol moiety, degradation typically proceeds through oxidation. The primary alcohol group (-CH₂OH) can be oxidized to an aldehyde (-CHO) and then to a carboxylic acid (-COOH) by alcohol and aldehyde dehydrogenases, respectively. youtube.com

In the case of fatty alcohol ethoxylates, which contain ether linkages, biodegradation can occur via two primary routes: intramolecular scission of the ether bond or oxidation of the alkyl chain. nih.gov The degradation of some ether pollutants, like tetrahydrofuran, is initiated by a monooxygenase that hydroxylates the carbon adjacent to the ether linkage, forming an unstable hemiacetal which then breaks down. nih.gov A similar mechanism could be plausible for alkyl 2-hydroxyethyl sulfides.

The ultimate fate of the breakdown products involves their entry into central metabolic pathways. For example, the alkyl chain, once cleaved, can be degraded through β-oxidation, while smaller molecules may enter the citric acid cycle.

The key enzymatic activities implicated in the biodegradation of thioether-alcohols fall into several major classes.

Monooxygenases and Dioxygenases: These enzymes are crucial for the initial attack on the molecule. Cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs) are known to catalyze the sulfoxidation of thioethers. nih.gov Dioxygenases can initiate the degradation of aromatic structures and have been implicated in the cleavage of ether bonds. researchgate.net

Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These enzymes are fundamental to the metabolism of the alcohol portion of the molecule, sequentially oxidizing the hydroxyl group to a carboxylic acid. youtube.com

Radical S-Adenosyl-L-methionine (SAM) Enzymes: This superfamily of enzymes is involved in a wide range of biochemical reactions, including the insertion of sulfur into molecules, and could play a role in the metabolism of organosulfur compounds. nih.gov

Table 2: Key Enzyme Classes in Thioether-Alcohol Metabolism

| Enzyme Class | Function | Relevance to Alkyl 2-Hydroxyethyl Sulfides |

|---|---|---|

| Monooxygenases (e.g., CYP450, FMOs) | Insertion of one oxygen atom, sulfoxidation. nih.gov | Initial oxidation of the sulfur atom. |

| Dioxygenases | Insertion of two oxygen atoms, ring cleavage. researchgate.net | Potential cleavage of the ether bond or degradation of the alkyl chain. |

| Alcohol Dehydrogenase (ADH) | Oxidation of primary alcohols to aldehydes. youtube.com | Degradation of the 2-hydroxyethyl moiety. |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of aldehydes to carboxylic acids. youtube.com | Further degradation of the 2-hydroxyethyl moiety. |

Environmental Fate and Transport Studies of Alkyl 2-Hydroxyethyl Sulfides

The environmental behavior of a chemical is determined by its persistence and how it moves through different environmental compartments like soil, water, and air.

Studies on coniferyl alcohol have shown that its atmospheric lifetime is primarily controlled by reactions with OH radicals, with a half-life in the range of 13.5 to 22.9 hours. researchgate.net While Amyl 2-hydroxyethyl sulfide is less volatile, similar oxidative processes would contribute to its degradation in the atmosphere.

In aquatic environments, the rate of degradation would be highly dependent on the microbial populations present and other environmental factors. The complete dissolution in water, a characteristic of smaller polar molecules, may be less pronounced for this compound due to the hydrophobic amyl group. cloudfront.net

The rate of biodegradation of organic compounds like alkyl 2-hydroxyethyl sulfides is significantly influenced by a variety of environmental factors.

pH: Microbial activity and enzyme function are optimal within a specific pH range. Extreme pH values can inhibit microbial growth and slow down degradation rates. For many bacteria involved in biodegradation, neutral to slightly alkaline pH is often favorable.

Redox Conditions: The presence or absence of oxygen is a critical factor. Aerobic degradation, which utilizes oxygen as an electron acceptor, is generally faster and more complete for many organic compounds. Under anaerobic conditions, other electron acceptors like nitrate (B79036) or sulfate (B86663) can be used by some microorganisms, but the degradation process is typically slower. vt.edu

Microbial Communities: The presence of a microbial community adapted to degrading similar compounds is crucial for efficient biodegradation. The process can be significantly accelerated in environments where microorganisms have been previously exposed to and acclimated to organosulfur compounds or ethers.

Nutrient Availability: The availability of essential nutrients such as nitrogen and phosphorus is necessary for microbial growth and metabolism, and can therefore be a limiting factor in the biodegradation process.

Temperature: Biodegradation rates are temperature-dependent, with optimal temperatures varying for different microbial populations. Generally, warmer temperatures increase metabolic rates up to an optimal point, beyond which enzyme activity decreases. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiodiglycol |

| Methyl tert-butyl ether (MTBE) |

| Tetrahydrofuran |

| Coniferyl alcohol |

Strategies for Bioremediation and Green Engineering of Alkyl Thioether-Containing Effluents

The increasing presence of alkyl thioethers, such as this compound, in industrial effluents necessitates the development of effective and environmentally benign remediation strategies. These compounds, characterized by a sulfur atom bonded to two alkyl groups, can pose environmental risks if discharged without adequate treatment. This section explores bioremediation and green engineering approaches for managing effluents containing these sulfur compounds, with a focus on the underlying scientific principles and research findings. Due to a scarcity of direct research on this compound, the closely related and well-studied compound thiodiglycol (TDG), or bis(2-hydroxyethyl) sulfide, will be used as a primary model to infer potential biotransformation pathways and remediation strategies.

Bioremediation of Alkyl Thioether-Containing Effluents

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. For alkyl thioethers, this typically involves the enzymatic oxidation of the sulfur atom and subsequent cleavage of the carbon-sulfur bonds.

Microbial Degradation of Thiodiglycol as a Model for this compound

Thiodiglycol (TDG) is a structural analog of this compound and its biodegradation has been the subject of several studies. These studies provide a valuable framework for understanding the potential biotransformation of other alkyl 2-hydroxyethyl sulfides.

Several bacterial strains have been identified that can utilize TDG as a sole source of carbon and sulfur. For instance, strains of Rhodococcus and Gordonia have demonstrated the ability to grow on TDG. nih.gov One particular strain, re-identified as Rhodococcus jostii T09, showed degradation activity specifically when TDG was the only sulfur source available. nih.gov This suggests that the enzymatic machinery for TDG degradation may be induced by the presence of the compound.

The bacterium Alcaligenes xylosoxydans ssp. xylosoxydans (SH91) has also been shown to consume TDG as a primary carbon source. nih.gov This bacterium can transform TDG into commercially relevant chemical precursors, such as [(2-hydroxyethyl)thio]acetic acid (HETA) and thiodiglycolic acid (TDGA). nih.gov The biotransformation pathways in these microorganisms likely involve the oxidation of the hydroxyl groups and the sulfur atom.

Potential Biotransformation Pathways

Based on the studies of TDG, the biotransformation of this compound is likely to proceed through one or more of the following enzymatic steps:

Oxidation of the Hydroxyl Group: The primary alcohol group in this compound can be oxidized by alcohol dehydrogenases to form the corresponding aldehyde, and further to a carboxylic acid. Mammalian alcohol dehydrogenases have been shown to rapidly oxidize TDG in vitro. nih.gov

Oxidation of the Sulfide Group: The sulfur atom can be oxidized to form a sulfoxide, and subsequently a sulfone. This is a common detoxification pathway for thioethers.

Cleavage of the C-S Bond: Ultimately, the carbon-sulfur bond must be broken to fully mineralize the compound. This can be a challenging step and may require specialized enzymatic systems.

The following table summarizes the key microorganisms and their observed biotransformation products from TDG, which can be extrapolated to hypothesize the degradation of this compound.

| Microorganism | Substrate | Key Biotransformation Products | Reference |

| Alcaligenes xylosoxydans ssp. xylosoxydans (SH91) | Thiodiglycol (TDG) | [(2-hydroxyethyl)thio]acetic acid (HETA), Thiodiglycolic acid (TDGA) | nih.gov |

| Rhodococcus jostii T09 | Thiodiglycol (TDG) | Not specified, utilized as sole sulfur source | nih.gov |

| Mammalian Alcohol Dehydrogenases | Thiodiglycol (TDG) | 2-hydroxyethylthioacetaldehyde, 2-hydroxyethylthioacetic acid | nih.gov |

Green Engineering Strategies for Sulfide-Containing Effluents

Green engineering focuses on designing processes and products that minimize pollution and risk to human health and the environment. For effluents containing alkyl thioethers, several green engineering strategies can be employed.

Advanced Oxidation Processes (AOPs)

AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). While not strictly a "green" technology in all applications due to energy and chemical inputs, they can be designed to be more sustainable. For instance, photocatalytic oxidation using semiconductor materials offers a promising green approach. Metal sulfides themselves are being explored as photocatalysts for the degradation of pollutants. mdpi.com

Bio-electrochemical Systems

Bio-electrochemical systems, such as microbial fuel cells (MFCs), can be used to treat wastewater containing sulfides while simultaneously generating electricity. In a typical setup, sulfate-reducing bacteria in an anaerobic chamber reduce sulfate to sulfide. mdpi.comresearchgate.net This sulfide can then be used as an electron donor in the anode chamber of an MFC, where it is oxidized by sulfide-oxidizing bacteria. mdpi.comresearchgate.net This integrated system allows for the removal of both organic carbon and sulfur compounds.

Integrated Bioreactors

The development of specialized bioreactors that can support the growth of a diverse microbial consortium is a key green engineering strategy. For example, a system combining a sulfate-reducing bioreactor with a sulfide-oxidizing fuel cell has been shown to effectively treat wastewater containing high concentrations of sulfate and organic matter. mdpi.comresearchgate.net Such integrated systems can achieve high removal efficiencies for both pollutants.

The following table outlines some green engineering strategies applicable to the treatment of sulfide-containing effluents.

| Strategy | Description | Key Advantages |

| Photocatalytic Oxidation | Utilizes semiconductor photocatalysts and light to generate highly reactive hydroxyl radicals for the degradation of organic pollutants. | Can lead to complete mineralization of contaminants; can utilize solar energy. |

| Microbial Fuel Cells (MFCs) | Bio-electrochemical devices that use microorganisms to convert chemical energy in organic matter directly into electrical energy. | Simultaneous wastewater treatment and energy production; low sludge production. |

| Integrated Bioreactors | Systems that combine different biological processes (e.g., sulfate reduction and sulfide oxidation) in a single or coupled reactor system. | High treatment efficiency; potential for resource recovery. |

By combining our understanding of the microbial biotransformation pathways of alkyl 2-hydroxyethyl sulfides with innovative green engineering solutions, it is possible to develop sustainable and effective strategies for managing industrial effluents containing these compounds. Future research should focus on isolating and characterizing microorganisms capable of degrading this compound specifically and optimizing bioreactor designs for their efficient application.

Future Research Directions and Translational Perspectives

Development of Highly Selective and Sustainable Synthetic Routes

The synthesis of thioethers has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research must prioritize the development of green and sustainable methods for producing Amyl 2-hydroxyethyl sulfide (B99878). A significant challenge in thioether synthesis is the direct use of simple alcohols as substrates due to the poor leaving ability of the hydroxyl group. researchgate.net

Modern approaches are moving away from harsh conditions towards more efficient and environmentally benign catalytic systems. A promising direction is the metal-free dehydrative thioetherification, which enables the direct conversion of alcohols and thiols into thioethers. researchgate.net Research into using recyclable solid acid catalysts, such as Nafion®, has shown high efficiency and chemoselectivity, offering a robust and scalable process that minimizes waste. researchgate.net Another sustainable approach involves the use of earth-abundant metal catalysts, which are less toxic and more cost-effective than precious metal catalysts like palladium. acsgcipr.orgrsc.org The development of catalytic systems based on metals such as copper, nickel, or iron for C-S cross-coupling reactions represents a key area of investigation. acsgcipr.orgresearchgate.net These methods aim to reduce reliance on organohalogen intermediates through strategies like C-H activation and decarboxylative coupling. acsgcipr.org

Future synthetic strategies for Amyl 2-hydroxyethyl sulfide should focus on one-pot reactions that combine high atom economy with mild reaction conditions, thereby enhancing both the economic and environmental profile of its production.

Advanced Spectroscopic Probing of Molecular Dynamics and Interactions

A thorough understanding of the molecular structure and intermolecular interactions of this compound is fundamental to predicting its behavior and designing applications. While standard spectroscopic techniques provide basic structural confirmation, advanced methods can offer deeper insights into its molecular dynamics.

High-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the molecular structure. researchgate.net Beyond simple confirmation, these techniques can be used to study the subtle electronic effects of the sulfur atom on the hydroxyl group and vice-versa. Mass spectrometry (MS) provides precise molecular weight and fragmentation patterns, which can be correlated with theoretical predictions. researchgate.netuni.lu For this compound, predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, are available and can be experimentally verified using ion mobility-mass spectrometry. uni.lu

Future research should employ advanced two-dimensional NMR techniques to probe through-bond and through-space correlations, revealing detailed conformational preferences. Furthermore, time-resolved spectroscopic methods could elucidate the dynamics of hydrogen bonding involving the hydroxyl group and its interaction with the thioether moiety, providing critical data for understanding its behavior in different chemical environments.

Synergistic Integration of Experimental and Computational Research for Rational Design

The integration of computational chemistry with experimental work offers a powerful paradigm for the rational design of molecules and processes. For this compound, this synergy can accelerate the discovery of new applications and optimize synthetic routes.

Density Functional Theory (DFT) calculations have become an invaluable tool for investigating reaction mechanisms, predicting molecular properties, and validating experimental results. thieme-connect.de For instance, DFT studies can elucidate the catalytic cycle in metal-catalyzed C-S bond formation, helping to refine catalyst and ligand choice for improved yields and selectivity. thieme-connect.de Such computational studies can also predict the reactivity of the thioether and hydroxyl groups, guiding the design of new functional materials.

A synergistic loop, where computational predictions guide experimental efforts and experimental results provide benchmarks for refining theoretical models, will be crucial. This approach can be used to screen potential catalysts for sustainable synthesis, predict the properties of polymers incorporating this compound as a monomer, and understand its interaction with biological or environmental systems. This integrated strategy significantly reduces the experimental overhead and provides a deeper, more mechanistic understanding of the chemical system.

Exploration of Emerging Applications in Advanced Materials and Catalysis

The bifunctional nature of this compound makes it an attractive building block for advanced materials and a potential ligand in catalysis.

Advanced Materials: The presence of both a thioether and a hydroxyl group allows for versatile polymerization strategies. The thiol-epoxy "click" reaction, which produces a β-hydroxy thioether linkage, is a highly efficient method for synthesizing polymers under ambient conditions. ntu.edu.sg this compound could serve as a chain-transfer agent or a functional monomer in such polymerizations. Polymers containing thioether groups are of interest for applications ranging from responsive materials to bioconjugates and degradable polymers. rsc.orgresearchgate.netwarwick.ac.uk The thioether backbone can be oxidized, leading to a change in polymer properties, such as a hydrophobic-to-hydrophilic transition, which is useful for creating smart materials for drug delivery. rsc.org Furthermore, thiol-ene step-growth polymerization can be used to create precisely functionalized polyethylenes, where the thioether moiety is placed at specific intervals along the polymer backbone, influencing properties like crystallinity and melting temperature. acs.org

Catalysis: Thioethers are increasingly recognized as important ligands for transition metal catalysts. bohrium.com The sulfur atom can coordinate to metal centers, and when incorporated into a larger ligand structure, can influence the catalytic activity and selectivity. bohrium.comrsc.org The hydroxyl group in this compound could be used to anchor the molecule to a support or to create a bidentate O,S-ligand. Chiral thioether-based ligands have proven to be valuable in asymmetric catalysis. rsc.org Future work could explore the synthesis of chiral derivatives of this compound for use in creating novel catalysts for stereoselective transformations.

Understanding Long-Term Environmental Behavior and Remediation Technologies

As with any chemical compound intended for broader use, a comprehensive understanding of its environmental fate and the development of effective remediation strategies are paramount. Organosulfur compounds can be challenging to biodegrade, particularly in low-carbon environments. nih.gov

The long-term environmental behavior of this compound is currently unknown. Research is needed to assess its persistence, mobility, and potential transformation products in soil and water systems. ethz.chdtic.mil The thioether group is susceptible to oxidation, which could be a primary degradation pathway in the environment. masterorganicchemistry.com Studies on the biodegradation of organosulfur compounds show that microbial processes can break them down, often involving sulfur metabolism pathways. nih.gov The presence of an additional carbon source can enhance the biodegradation of such compounds by supporting microbial growth. nih.gov

Should remediation be necessary, several technologies could be adapted. Adsorptive desulfurization (ADS) using materials with high selectivity for sulfur compounds is one viable approach. biomedres.us In situ chemical oxidation (ISCO) or reduction (ISCR) are powerful methods that convert hazardous compounds to less toxic forms. epa.govclu-in.org Bioremediation, which utilizes microorganisms to break down contaminants, offers a sustainable solution. epa.govclu-in.org Bioelectrochemical systems (BES) have also shown promise for the reductive degradation of organosulfur compounds to sulfide. nih.gov Future research should focus on determining the most effective and environmentally friendly remediation techniques for thioethers like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Amyl 2-hydroxyethyl sulfide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis often involves thiol-ene reactions or nucleophilic substitution between amyl mercaptan and ethylene oxide derivatives. To optimize yield and purity, employ factorial design experiments to evaluate variables (e.g., temperature, catalyst concentration, solvent polarity) . For example, similar sulfides like bis(2-hydroxyethyl) sulfide are synthesized under controlled aqueous conditions at 70°C with >95% conversion . Monitor intermediates via gas chromatography (GC) or NMR to confirm structural integrity .

Q. How should researchers handle and store this compound to minimize degradation or hazards?

- Methodological Answer : Based on safety data for structurally similar compounds (e.g., Amyl Formate), store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent oxidation. Use explosion-proof equipment and avoid sparks due to flammability risks . For handling, wear nitrile gloves, safety goggles, and fume hoods to mitigate respiratory and dermal exposure .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) or GC-MS with derivatization (e.g., silylation) are preferred. Validate methods using spiked recovery experiments and internal standards (e.g., deuterated analogs) to ensure precision (RSD <5%) . Cross-check results with FT-IR for functional group verification .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include logP (lipophilicity), pKa (acid dissociation), and solubility in polar/nonpolar solvents. Use computational tools (e.g., COSMOtherm) to predict partitioning behavior. Experimentally determine solubility via shake-flask methods and validate with differential scanning calorimetry (DSC) for thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity or reactivity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or methodological variability. Conduct purity analysis (e.g., elemental analysis, GC purity >98%) and replicate studies under standardized conditions . Use meta-analysis to identify confounding variables (e.g., solvent polarity in reactivity assays) . For toxicity, compare in vitro (e.g., HepG2 cell assays) and in silico (QSAR models) data to validate mechanisms .

Q. What experimental designs are suitable for studying the compound’s role in catalytic or biochemical systems?

- Methodological Answer : Employ response surface methodology (RSM) to model interactions between this compound and enzymes/metals. For example, in sulfonium salt synthesis, bis(2-hydroxyethyl) sulfide’s nucleophilicity was optimized via time-temperature profiling . For biochemical studies, use stopped-flow kinetics or fluorescence quenching to probe binding interactions .

Q. How can computational modeling (e.g., DFT, MD simulations) enhance understanding of this compound’s behavior in novel applications?

- Methodological Answer : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) for reactivity in catalytic cycles. Molecular dynamics (MD) simulations (using tools like COMSOL) model diffusion in membranes or polymer matrices. Validate predictions with experimental spectroscopic data (e.g., Raman for conformational analysis) .

Q. What strategies ensure reproducibility when scaling up synthesis or application studies?

- Methodological Answer : Document all variables in SAMPL (Standardized Data for Materials Properties) format, including batch-specific impurities and equipment calibration logs . Use DOE (Design of Experiments) principles to identify critical process parameters (CPPs) and qualify raw materials via certificates of analysis (CoA) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.